molecular formula C7H6N2OS B062820 2-(Methylthio)oxazolo[4,5-b]pyridine CAS No. 169205-95-2

2-(Methylthio)oxazolo[4,5-b]pyridine

Cat. No. B062820
Key on ui cas rn: 169205-95-2
M. Wt: 166.2 g/mol
InChI Key: GAIIIUMBUSZYDH-UHFFFAOYSA-N
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Patent
US08093401B2

Procedure details

2-(Methylthio)oxazolo[4,5-b]pyridine was prepared according to the procedures of Chu-Moyer and Berger (J. Org. Chem. 1995, 60, 5721-5725) with minor modifications. To a suspension of 2-amino-3-hydroxypyridine (2.8 g, 25 mmol) in EtOH (62 mL, 0.4 M) was added potassium ethyl xanthogenate (8.0 g, 50 mmol, 2 equiv). The reaction mixture was heated to reflux (78° C.) and stirred for a period of 18 hours. The reaction mixture was concentrated to dryness and the resulting residue was dissolved in water (70 mL). Upon acidification to pH 5 with glacial acetic acid, a large quantity of solid precipitated out. The suspension was filtered, washed with water (3×), and dried on the high-vac line overnight to afford 2-thiooxazolo[4,5-b]pyridine as a brown solid (3.3 g, 21.6 mmol, 86%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.CCO[C:12]([S-:14])=S.[K+].[CH3:16]CO>>[CH3:16][S:14][C:12]1[O:8][C:7]2[C:2]([N:1]=1)=[N:3][CH:4]=[CH:5][CH:6]=2 |f:1.2|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
62 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
CCOC(=S)[S-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
stirred for a period of 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in water (70 mL)
CUSTOM
Type
CUSTOM
Details
Upon acidification to pH 5 with glacial acetic acid, a large quantity of solid precipitated out
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with water (3×)
CUSTOM
Type
CUSTOM
Details
dried on the high-vac line overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CSC=1OC=2C(=NC=CC2)N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.6 mmol
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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